N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing isoxazoles involves the cyclization of β-keto hydroxamic acids in the presence of hydrochloric acid . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition with alkenes or alkynes .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include molecular iodine, hydroxylamine, and tert-butyl nitrite. Reaction conditions often involve the use of bases like 1,4-diazabicyclo[2.2.2]octane or n-BuLi .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of terminal alkynes with n-BuLi and aldehydes followed by treatment with molecular iodine and hydroxylamine yields 3,5-disubstituted isoxazoles .
Scientific Research Applications
N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide has various scientific research applications due to its biological activities. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can modulate various biological pathways, including those involved in inflammation, cancer cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide include other isoxazole derivatives such as 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one and 3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one .
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities. The presence of the isoxazole ring and the benzamide moiety contributes to its therapeutic potential and differentiates it from other similar compounds .
Properties
IUPAC Name |
N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDHSOFSBCYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.